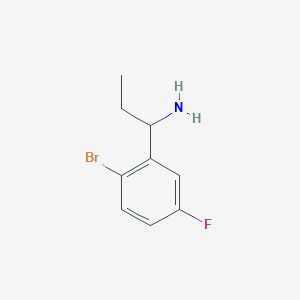![molecular formula C13H13N3O3 B1407497 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1622069-61-7](/img/structure/B1407497.png)
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Facile One-Pot Synthesis of Pyrazolo[1,5-a]pyrazine Scaffold : This research discusses the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives using a one-pot three-step protocol, resulting in compounds like 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]-pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as intermediate compounds (Zaremba et al., 2013).
Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives : The study presented the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through reactions involving 5-amino-N-aryl-1H-pyrazoles and various reactants. The structures were confirmed through elemental analysis and spectral data, demonstrating their potential in in vitro cytotoxic activity against cancer cells (Hassan, Hafez & Osman, 2014).
Synthesis and Pharmacological Activities of Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one Derivatives : The research synthesized fused oxazine and pyrazolopyranopyrimidinones, aiming to achieve significant chemical and pharmacological activities. These synthesized compounds showed promising antioxidant and anticancer activities (Mahmoud, El-Bordany & Elsayed, 2017).
Chemical and Structural Analysis
Annular Tautomerism of Curcuminoid NH-Pyrazoles : This study investigated the structure of NH-pyrazoles, analyzing their tautomerism in solution and solid state using spectroscopy techniques. Understanding the tautomeric behavior provides insights into the stability and reactivity of these compounds (Cornago et al., 2009).
Synthesis and Bioactivity of Pyrazoline Derivatives : Focusing on a five-ring heterocyclic compound, the study synthesized pyrazoline derivatives and characterized them using structural elucidation techniques. The synthesized compounds exhibited strong antioxidant activity and antibacterial activity against Gram-positive and Gram-negative bacteria (Khotimah, Rahmadani & Rahmawati, 2018).
Synthesis and Properties of Pyrazole and 1,2,4-Triazole Derivatives : This research explored the chemical modification and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, emphasizing their significant role in modern medicine and pharmacy. The study synthesized these derivatives and investigated their properties, highlighting their interaction with biological targets (Fedotov, Hotsulia & Panasenko, 2022).
Mécanisme D'action
- It’s important to note that the compound’s structure contains an indole nucleus, which is associated with diverse biological activities . This suggests that it may interact with various cellular components.
- The compound’s indole moiety may influence several pathways, including:
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with cytochrome P450 isoforms, inhibiting their activity . Cytochrome P450 enzymes are crucial for the metabolism of various endogenous and exogenous compounds, and their inhibition can lead to altered metabolic pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to and inhibition of cytochrome P450 enzymes . This interaction disrupts the normal metabolic processes mediated by these enzymes, leading to altered levels of metabolites and potential downstream effects on cellular functions. Additionally, the compound’s ability to modulate ROS levels suggests a role in oxidative stress pathways, further influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including sustained modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, the compound can alter the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic processes and cellular functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution patterns can affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular functions
Propriétés
IUPAC Name |
7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNPBFTQZQKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


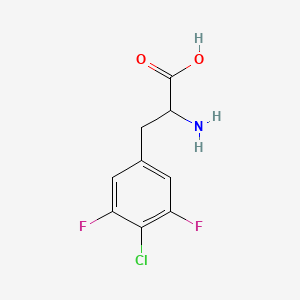
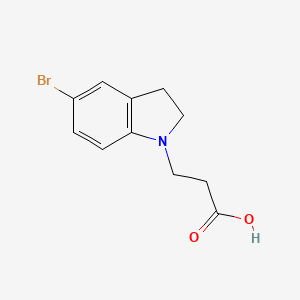
![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)
![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)
![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
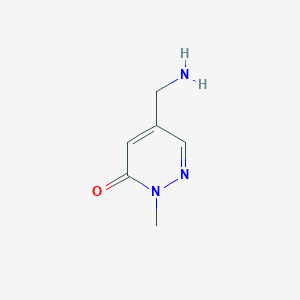
amine](/img/structure/B1407427.png)

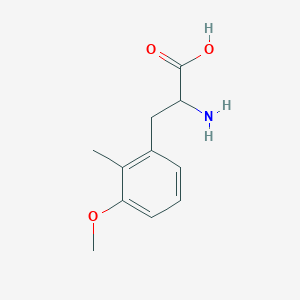


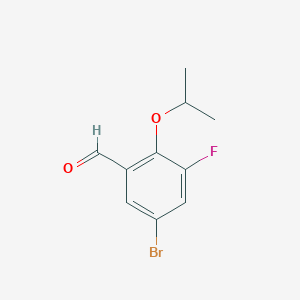
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
